Desethylbilastine is a significant metabolite of bilastine, a second-generation antihistamine primarily used for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. Bilastine itself is known for its high selectivity for the histamine H1 receptor, acting as an inverse agonist to mitigate allergic symptoms effectively. Desethylbilastine is formed through the metabolic processes in the body after the administration of bilastine, making it relevant in pharmacokinetics and pharmacodynamics studies.
Desethylbilastine is derived from bilastine, which was developed by the Spanish pharmaceutical company FAES Farma and first approved for clinical use in the European Union in 2010. The compound has gained approval in several countries, including Canada and Australia, while it remains unapproved in the United States as of 2023.
Desethylbilastine falls under the category of antihistamines, specifically as a metabolite of a piperidine derivative. It exhibits properties similar to bilastine, primarily functioning as a histamine H1 receptor antagonist.
The synthesis of bilastine involves several key steps that can also lead to the formation of desethylbilastine. One common synthetic route includes:
Desethylbilastine shares a similar molecular framework with bilastine but lacks the ethoxyethyl group. Its molecular formula can be represented as , indicating a reduction in carbon count due to the absence of the ethoxyethyl substituent.
The structural representation can be expressed using SMILES notation: CCN1C(=NC2=CC=CC=C12)C1CCN(CCC2=CC=C(C=C2)C(C)(C)C(O)=O)CC1
.
Desethylbilastine functions primarily through antagonism at the histamine H1 receptor. By binding to this receptor, it prevents histamine from exerting its effects, which include vasodilation, increased vascular permeability, and stimulation of sensory nerves leading to itching.
The potency of desethylbilastine can be inferred from its role as a metabolite of bilastine, contributing to the antihistaminic effects observed in patients .
These properties are essential for understanding its behavior in biological systems and its pharmacokinetic profile .
Desethylbilastine is primarily studied within pharmacology for its role as a metabolite of bilastine. Its implications include:
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.:
CAS No.: 50815-87-7
CAS No.: 85252-29-5